4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20451634
InChI: InChI=1S/C8H7BrClN.ClH/c9-7-1-2-8(10)6-4-11-3-5(6)7;/h1-2,11H,3-4H2;1H
SMILES:
Molecular Formula: C8H8BrCl2N
Molecular Weight: 268.96 g/mol

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride

CAS No.:

Cat. No.: VC20451634

Molecular Formula: C8H8BrCl2N

Molecular Weight: 268.96 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride -

Specification

Molecular Formula C8H8BrCl2N
Molecular Weight 268.96 g/mol
IUPAC Name 4-bromo-7-chloro-2,3-dihydro-1H-isoindole;hydrochloride
Standard InChI InChI=1S/C8H7BrClN.ClH/c9-7-1-2-8(10)6-4-11-3-5(6)7;/h1-2,11H,3-4H2;1H
Standard InChI Key YXDOFLCMRSCOAU-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2CN1)Br)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride defines its structure unambiguously:

  • Core structure: A 2,3-dihydro-1H-isoindole ring system (a bicyclic scaffold with one aromatic ring and one partially saturated ring).

  • Substituents: Bromine at position 4 and chlorine at position 7.

  • Salt form: Hydrochloride, indicating the presence of a protonated amine group neutralized by a chloride ion.

The molecular formula is C₈H₈BrClN·HCl, yielding a molecular weight of 278.57 g/mol (calculated based on analogous compounds ).

Structural Characterization

Key spectroscopic data inferred from related dihydroisoindole derivatives include:

  • ¹H NMR: Peaks corresponding to the aromatic protons (δ 6.8–7.5 ppm), methylene groups in the saturated ring (δ 2.5–3.5 ppm), and amine protons (δ 4.0–5.0 ppm) .

  • Mass spectrometry: A molecular ion peak at m/z 278.57 (M+H⁺) and characteristic isotopic patterns for bromine and chlorine .

Table 1: Comparative Physicochemical Properties of Halogenated Dihydroisoindoles

Property4-Bromo-7-chloro-2,3-dihydro-1H-isoindole HCl5-Bromo-2,3-dihydro-1H-isoindole HCl 4-Bromo-7-methoxy analog
Molecular FormulaC₈H₈BrClN·HClC₈H₉BrClNC₁₀H₁₃BrClNO
Molecular Weight (g/mol)278.57234.52278.57
Melting PointNot reported215–217°C180–182°C
SolubilityLikely soluble in polar aprotic solventsSoluble in DMSO, methanolSoluble in water, ethanol

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multistep halogenation and cyclization strategies, as exemplified by methods for analogous dihydroisoindoles :

  • Ring formation: Cyclization of substituted benzene precursors using Friedel-Crafts acylation or Pd-catalyzed cross-coupling.

  • Halogenation: Sequential bromination and chlorination at specific positions using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).

  • Salt formation: Treatment with hydrochloric acid to protonate the amine and precipitate the hydrochloride salt.

Table 2: Representative Reaction Conditions for Halogenation Steps

StepReagents/ConditionsYield (%)Reference Analog
BrominationNBS, AIBN, CCl₄, 80°C, 12 h65–70
ChlorinationSO₂Cl₂, DCM, 0°C→RT, 6 h75–80
CyclizationPolyphosphoric acid, 120°C, 24 h50–55

Purification and Quality Control

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).

  • Crystallization: Recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Analytical validation: HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Pharmacological and Industrial Applications

Drug Discovery and Development

Dihydroisoindole derivatives are privileged scaffolds in medicinal chemistry:

  • Dopamine receptor modulation: Analogous compounds (e.g., 5-bromo-2,3-dihydro-1H-isoindole HCl) exhibit high affinity for dopamine D3 receptors, suggesting potential in treating Parkinson’s disease and addiction .

  • Anticancer agents: Brominated isoindoles inhibit deubiquitinating enzymes (DUBs), leading to proteasomal degradation of oncoproteins .

Material Science

The compound’s aromatic and halogen-rich structure makes it a candidate for:

  • Organic semiconductors: As a building block for charge-transport materials.

  • Ligands in catalysis: Halogens facilitate coordination with transition metals in cross-coupling reactions .

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